DI-Tert-butylcyclohexylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

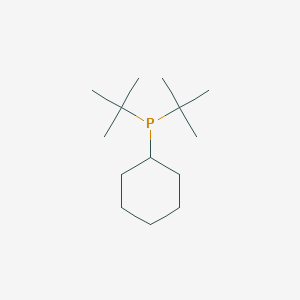

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(cyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHNJKBAYQARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405168 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436865-11-1 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DI-Tert-butylcyclohexylphosphine: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-Tert-butylcyclohexylphosphine is a bulky, electron-rich monodentate phosphine ligand integral to modern synthetic organic chemistry. Its unique steric and electronic properties make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound. Detailed experimental protocols for its application in key cross-coupling reactions are presented, along with visualizations of the catalytic cycles to facilitate a deeper understanding of its role in these transformations.

Core Properties of this compound

This compound, also known as cataCXium® A, is a white to off-white solid. Its structural and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₉P | [1] |

| Molecular Weight | 228.35 g/mol | [1] |

| CAS Number | 436865-11-1 | [1] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 282 °C | [2] |

| Density | 0.889 g/mL at 25 °C | [2] |

| Flash Point | 68 °C | [2] |

| Refractive Index | n20/D 1.506 | [2] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in search results. |

| ¹³C NMR | Data not explicitly found in search results. |

| ³¹P NMR | Data not explicitly found in search results. |

| IR Spectroscopy | Data not explicitly found in search results. |

| Mass Spectrometry | Exact Mass: 228.200684 |

Applications in Catalysis

This compound is a highly valued ligand in palladium-catalyzed cross-coupling reactions due to its bulky tert-butyl groups and the electron-donating cyclohexyl group. This combination of steric bulk and electron-richness promotes the formation of the active monoligated palladium(0) species, which is crucial for the efficiency of many cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. This compound has been shown to be an effective ligand for the coupling of aryl chlorides, which are often challenging substrates.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of this compound facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the reductive elimination step to release the final product and regenerate the catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound is an effective ligand for the coupling of a wide range of amines with aryl halides and triflates.

Similar to the Suzuki-Miyaura reaction, the catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. The steric bulk of this compound helps to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid using a bulky phosphine ligand like this compound.

Workflow for Suzuki-Miyaura Coupling

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Aryl chloride

-

Arylboronic acid

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube, round-bottom flask)

-

Stir bar

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

To an oven-dried reaction vessel containing a stir bar, add the palladium source (typically 1-5 mol%), this compound (typically 1.1-1.5 equivalents relative to palladium), the base (typically 1.5-2.0 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (typically 1.1-1.5 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine using a bulky phosphine ligand such as this compound.

Workflow for Buchwald-Hartwig Amination

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound

-

Aryl bromide

-

Amine

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Reaction vessel (e.g., Schlenk tube, round-bottom flask)

-

Stir bar

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source (typically 1-5 mol%), this compound (typically 1.1-1.5 equivalents relative to palladium), and the base (typically 1.2-1.5 equivalents) to an oven-dried reaction vessel containing a stir bar.

-

Add the aryl bromide (1.0 equivalent) and the amine (typically 1.1-1.2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of a wide range of substrates, including challenging aryl chlorides. The experimental protocols and catalytic cycle visualizations provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective application of this important catalytic tool.

References

An In-depth Technical Guide to the Synthesis of Di-tert-butylcyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of di-tert-butylcyclohexylphosphine, a bulky electron-rich phosphine ligand crucial for various catalytic applications in modern organic synthesis, particularly in cross-coupling reactions.

Introduction

This compound is a monodentate tertiary phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are instrumental in promoting challenging cross-coupling reactions, enhancing catalytic activity, and improving the stability of catalyst intermediates. Its application is particularly notable in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig aminations, and Heck couplings. The synthesis of such sterically hindered phosphines often presents challenges, including the potential for incomplete reaction and side product formation. This document outlines a robust protocol for its preparation.

Reaction Pathway

The synthesis of this compound is typically achieved via the reaction of a Grignard reagent, cyclohexylmagnesium chloride, with di-tert-butylchlorophosphine. This nucleophilic substitution reaction at the phosphorus center is a common and effective method for the formation of P-C bonds.[1][2] The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar bulky phosphine ligands, primarily involving the reaction of a Grignard reagent with a chlorophosphine.[3][4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| Magnesium turnings | Mg | 24.31 | 1.22 g (50.0 mmol) | Activate by stirring without solvent under inert atmosphere. |

| Cyclohexyl chloride | C₆H₁₁Cl | 118.61 | 5.34 g (45.0 mmol) | Ensure dryness. |

| Di-tert-butylchlorophosphine | (C₄H₉)₂PCl | 180.68 | 7.23 g (40.0 mmol) | Handle under inert atmosphere due to air and moisture sensitivity. |

| Copper(I) chloride | CuCl | 99.00 | 0.04 g (0.4 mmol) | Catalyst. |

| Anhydrous diethyl ether or THF | (C₂H₅)₂O or C₄H₈O | 74.12 or 72.11 | ~150 mL | Ensure solvent is dry and deoxygenated. |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | For quenching the reaction. |

| Anhydrous sodium sulfate or magnesium sulfate | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 | As needed | For drying the organic phase. |

| Hexane or Pentane | C₆H₁₄ or C₅H₁₂ | 86.18 or 72.15 | As needed | For purification by crystallization or chromatography. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Standard glassware for workup and purification

Procedure

Step 1: Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent)

-

Under an inert atmosphere, add magnesium turnings (1.22 g, 50.0 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add approximately 20 mL of anhydrous diethyl ether or THF to the flask.

-

Dissolve cyclohexyl chloride (5.34 g, 45.0 mmol) in 30 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the cyclohexyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Di-tert-butylchlorophosphine

-

To the freshly prepared cyclohexylmagnesium chloride solution, add copper(I) chloride (0.04 g, 0.4 mmol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve di-tert-butylchlorophosphine (7.23 g, 40.0 mmol) in 50 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the di-tert-butylchlorophosphine solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add more diethyl ether or THF if necessary.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent such as methanol or ethanol. Alternatively, column chromatography on silica gel under an inert atmosphere can be employed.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

-

³¹P NMR: A single peak in the characteristic region for trialkylphosphines.

-

¹H and ¹³C NMR: To confirm the presence of the tert-butyl and cyclohexyl groups.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety Precautions

-

Inert Atmosphere: All steps should be carried out under an inert atmosphere of argon or nitrogen as organometallic reagents and phosphines are sensitive to air and moisture.

-

Reagent Handling: Di-tert-butylchlorophosphine is corrosive and moisture-sensitive. Grignard reagents are flammable and react violently with water. Handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Quenching: The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

Logical Workflow

The overall experimental workflow can be summarized in the following diagram:

Caption: A streamlined workflow for the synthesis of this compound.

References

Di-tert-butylcyclohexylphosphine: A Comprehensive Technical Guide for Researchers

CAS Number: 436865-11-1

Molecular Formula: C₁₄H₂₉P

Molecular Weight: 228.35 g/mol

This technical guide provides an in-depth overview of Di-tert-butylcyclohexylphosphine, a bulky and electron-rich phosphine ligand crucial in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, safety protocols, and its significant applications in catalysis, supported by experimental data and protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature, characterized by its high steric bulk and strong electron-donating properties. These features are pivotal to its efficacy as a ligand in transition metal catalysis.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 436865-11-1 |

| Molecular Formula | C₁₄H₂₉P |

| Molecular Weight | 228.35 g/mol |

| Appearance | Colorless liquid |

| Density | 0.889 g/mL at 25°C |

| Boiling Point | 282°C |

| Flash Point | 68°C |

| Refractive Index | n20/D 1.506 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Data not explicitly available in search results for this specific compound. |

| ¹³C NMR (CDCl₃) | Data not explicitly available in search results for this specific compound. |

| ³¹P NMR (CDCl₃) | The chemical shift for trialkylphosphines, such as this compound, typically falls in the range of -60 to -10 ppm. For the closely related Tri-tert-butylphosphine, the chemical shift is reported at 63 ppm.[1] |

| Infrared (IR) | Characteristic C-H stretching absorptions for alkyl groups are expected between 3000 and 2850 cm⁻¹.[2] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z = 228. Common fragmentation patterns for bulky alkyl groups would involve the loss of tert-butyl (m/z = 57) or cyclohexyl (m/z = 83) fragments.[3][4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[5]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

Prevention: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[5] It should be stored under an inert atmosphere.

Applications in Catalysis

The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the formation of the active catalytic species and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. It is particularly effective for coupling unactivated and sterically hindered substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Bulky phosphine ligands like this compound are instrumental in achieving high yields, especially with challenging substrates such as aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine

While a protocol with this compound is not explicitly detailed in the provided search results, a representative procedure using a similar bulky phosphine ligand (Tri-tert-butylphosphonium tetrafluoroborate) is presented below. This can be adapted by researchers, with the understanding that optimization may be necessary.

Reaction Scheme:

Aryl Amine Synthesis Workflow.

Materials:

-

4-Chloroanisole

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (as the ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.05 eq.) and diphenylamine (1.0 eq.).

-

Add anhydrous, degassed toluene.

-

To this mixture, add Pd₂(dba)₃ (e.g., 1 mol%) and this compound (e.g., 2 mol%).

-

Finally, add sodium tert-butoxide (2.2 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 3: Representative Yields for Buchwald-Hartwig Amination with Bulky Phosphine Ligands

| Aryl Halide | Amine | Ligand | Yield (%) |

| 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | 65 |

| 2-Chloro-p-xylene | p-Anisidine | dppf (with Ni catalyst) | 75 |

| 4-Bromoanisole | Morpholine | SIPr·HCl (with Pd catalyst) | 90 |

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The use of bulky, electron-rich phosphine ligands like this compound has significantly expanded the scope of this reaction to include less reactive aryl chlorides and sterically demanding coupling partners.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Catalytic Cycle.

Table 4: Representative Yields for Suzuki-Miyaura Coupling with Bulky Phosphine Ligands

| Aryl Halide | Boronic Acid | Ligand | Yield (%) |

| 4-Chloroacetophenone | Phenylboronic acid | P(biphenyl)Ph₂ | High Conversion |

| Aryl Bromides/Iodides | Various | P(t-Bu)₃ | Good to Excellent |

| Aryl Chlorides | Various | SPhos | Very Good to Excellent |

Sonogashira Coupling

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also benefits from the use of bulky phosphine ligands. These ligands can enhance catalytic activity and allow for milder reaction conditions, sometimes even in the absence of a copper co-catalyst.

General Experimental Workflow for Sonogashira Coupling:

Sonogashira Coupling Experimental Workflow.

While a specific protocol using this compound was not found, the general procedure involves combining the aryl halide, terminal alkyne, palladium catalyst, the phosphine ligand, a copper(I) salt (optional), and a base in an appropriate solvent under an inert atmosphere.[10][11][12]

Conclusion

This compound is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery. Its pronounced steric bulk and electron-donating character enable the coupling of challenging substrates under often milder conditions than those required with less sophisticated ligands. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the catalytic power of this compound in their synthetic endeavors. Further experimental investigation is encouraged to delineate the optimal conditions for specific substrate combinations.

References

- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C14H29P | CID 4643321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TCI反応実例: Ni(tBustb)3錯体を用いたBuchwald-Hartwigアミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of DI-Tert-butylcyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for DI-Tert-butylcyclohexylphosphine. The information is intended to support researchers, scientists, and professionals in the drug development field in maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Table 1: GHS Classification [1][2]

| Classification | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Table 2: GHS Label Elements [1][2]

| Element | Description |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statement(s) | H315: Causes skin irritation.[1][2] H318: Causes serious eye damage.[1][2] H335: May cause respiratory irritation.[1][2] |

| Precautionary Statement(s) | A comprehensive list of precautionary statements is provided in the subsequent sections of this guide. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₉P | [1] |

| Molecular Weight | 228.35 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.889 g/mL at 25°C | [2] |

| Boiling Point | 282 °C | [2] |

| Flash Point | 68 °C | [2] |

| Refractive Index | n20/D 1.506 | [2] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure all metal parts of equipment are grounded to prevent static discharge.[3]

Personal Protective Equipment

Table 4: Recommended Personal Protective Equipment

| PPE | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Procedures [2][3]

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical help.[2] |

| Eye Contact | Immediately rinse with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Store in a "Flammables area".[2]

-

Keep away from heat, sparks, and open flames.[3]

-

Store under an inert atmosphere.[3]

-

Incompatible materials include strong oxidizing agents and halogens.[3]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

-

Do not allow the chemical to enter drains.[4]

Experimental Protocols and Workflows

Visual aids can clarify complex procedures and relationships, enhancing safety and comprehension.

References

Solubility Profile of Di-tert-butylcyclohexylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butylcyclohexylphosphine, a bulky electron-rich phosphine ligand crucial in modern catalysis. Understanding its solubility is paramount for reaction optimization, catalyst handling, and process development. This document outlines its expected solubility in common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination of air-sensitive compounds, and presents a logical workflow for solubility assessment.

Introduction to this compound and its Solubility

This compound, often referred to as cataCXium® A, is a monodentate phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its bulky tert-butyl and cyclohexyl groups create a large cone angle, which is instrumental in promoting challenging coupling reactions. These sterically demanding, nonpolar aliphatic groups dominate the molecule's physical properties, leading to a high lipophilicity. This is quantitatively indicated by a calculated XLogP3 value of 5.33, suggesting a strong preference for nonpolar environments over polar ones.

While specific quantitative solubility data for this compound across a broad range of solvents is not extensively published in publicly available literature, its structural characteristics allow for reliable qualitative predictions. The ligand is a colorless liquid or low-melting solid, and its nonpolar nature dictates high solubility in nonpolar organic solvents and poor solubility in polar solvents.[1][2] For instance, it is commercially available as a 10% (w/w) solution in hexanes, confirming its solubility in alkane solvents.[1]

Data Presentation: Qualitative Solubility in Common Solvents

The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents, based on its chemical structure and available data.

| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |

| Hexane | Nonpolar Aliphatic | Highly Soluble | "Like dissolves like" principle; nonpolar solute in a nonpolar solvent. Commercially sold in hexanes.[1] |

| Toluene | Nonpolar Aromatic | Highly Soluble | Nonpolar aromatic solvent is a good match for the nonpolar ligand. |

| Diethyl Ether | Polar Aprotic | Soluble | The ether's hydrocarbon content should facilitate dissolution of the nonpolar ligand. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for organometallic reactions, expected to readily dissolve the ligand. |

| Dichloromethane (DCM) | Halogenated | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Ester | Moderately Soluble | Polarity is intermediate; solubility is expected to be lower than in purely nonpolar solvents. |

| Acetone | Ketone | Sparingly Soluble | Higher polarity will limit the solubility of the highly nonpolar phosphine. |

| Acetonitrile | Nitrile | Sparingly Soluble | A polar aprotic solvent, not ideal for highly lipophilic compounds. |

| Methanol | Polar Protic | Sparingly to Insoluble | The polar, hydrogen-bonding nature of methanol is incompatible with the nonpolar ligand. |

| Water | Polar Protic | Insoluble | The high polarity and hydrogen-bonding network of water will not solvate the nonpolar phosphine. |

Experimental Protocols: Determining Solubility of an Air-Sensitive Compound

The following is a detailed methodology for the quantitative determination of the solubility of an air-sensitive compound like this compound. This protocol utilizes Schlenk techniques to maintain an inert atmosphere, preventing oxidation of the phosphine.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (previously degassed)

-

Internal standard (e.g., a high-boiling point alkane not present in the solvent)

-

Schlenk flask

-

Glass syringe and needles

-

Syringe filter (PTFE, 0.2 µm)

-

Gas-tight vials with septa

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath

-

Inert gas (Argon or Nitrogen) supply

-

Gas chromatograph (GC) or quantitative NMR spectrometer

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.

-

Prepare a stock solution of the internal standard in the chosen solvent of a known concentration.

-

-

Equilibration (Shake-Flask Method):

-

In a Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of this compound that is in excess of its expected solubility.

-

Using a gas-tight syringe, add a known volume of the degassed anhydrous solvent to the Schlenk flask.

-

Place the sealed Schlenk flask in a thermostatically controlled bath set to the desired temperature.

-

Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically, the stirring can be stopped to allow the excess solid to settle, and the concentration of the supernatant can be measured at different time points. Equilibrium is reached when the concentration no longer changes over time.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, stop the stirring and allow the excess solid to sediment completely. It is crucial that the temperature is maintained during this step.

-

Under inert atmosphere, carefully draw a known volume of the clear supernatant into a gas-tight syringe fitted with a syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed, gas-tight vial.

-

Weigh the vial again to determine the mass of the solution.

-

Add a precise volume of the internal standard stock solution to the vial.

-

-

Analysis:

-

Analyze the prepared sample by gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

-

Create a calibration curve for this compound against the internal standard.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

The experiment should be repeated at least three times to ensure reproducibility.

-

Mandatory Visualization

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.

Caption: Workflow for assessing the solubility of a chemical compound.

References

An In-depth Technical Guide to the Steric and Electronic Parameters of Di-tert-butylcyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core steric and electronic parameters of di-tert-butylcyclohexylphosphine, a bulky and electron-rich phosphine ligand frequently employed in catalysis. Understanding these parameters is crucial for predicting ligand behavior, optimizing reaction conditions, and designing novel catalytic systems.

Introduction to Steric and Electronic Parameters

The reactivity and efficacy of metal-phosphine catalysts are profoundly influenced by the steric and electronic properties of the phosphine ligands. Two key metrics, the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), are widely used to quantify these properties.

-

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can influence substrate approach, coordination numbers, and the stability of catalytic intermediates.

-

Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational stretch (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] Stronger electron-donating ligands increase the electron density on the metal, leading to enhanced back-bonding into the CO π* orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.

Quantitative Data for this compound

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |

| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |

| Di-tert-butylneopentylphosphine | 176 (calculated) | Not available |

Data for P(t-Bu)₃ and PCy₃ are well-established reference points for highly bulky and electron-donating phosphines.

Experimental Protocols

The following sections detail the generalized experimental procedures for determining the Tolman electronic parameter and cone angle for a phosphine ligand such as this compound.

The TEP is determined from the A₁ symmetric C-O stretching frequency of the corresponding [LNi(CO)₃] complex.

3.1.1. Synthesis of [Ni(CO)₃(this compound)]

-

Safety Precautions: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic, volatile, and flammable. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves and a lab coat. An emergency response plan for Ni(CO)₄ exposure should be in place.

-

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄)

-

This compound

-

Anhydrous, deoxygenated pentane or hexane

-

Schlenk line and glassware

-

Inert atmosphere (nitrogen or argon)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a known quantity of this compound in anhydrous, deoxygenated pentane or hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add one molar equivalent of nickel tetracarbonyl to the stirred phosphine solution via syringe.

-

Allow the reaction mixture to stir at 0 °C for one hour, during which time the product, [Ni(CO)₃(this compound)], will precipitate as a solid.

-

Isolate the solid product by filtration under inert atmosphere, wash with cold pentane, and dry under vacuum.

-

3.1.2. Infrared (IR) Spectroscopy

-

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

-

Gas-tight IR cell or a solution cell with appropriate windows (e.g., CaF₂ or KBr)

-

-

Procedure:

-

Prepare a dilute solution of the synthesized [Ni(CO)₃(this compound)] complex in an appropriate anhydrous solvent (e.g., hexane or dichloromethane) inside a glovebox or under an inert atmosphere.

-

Transfer the solution to an IR cell.

-

Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).[2]

-

Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band in this region. This value corresponds to the Tolman Electronic Parameter (TEP).

-

The cone angle can be determined from single-crystal X-ray diffraction data of a metal complex containing the this compound ligand.

-

Procedure:

-

Synthesize a suitable metal complex of this compound (e.g., a palladium or nickel complex) and grow single crystals suitable for X-ray diffraction.

-

Collect the crystallographic data and solve the crystal structure.

-

Using the atomic coordinates from the refined crystal structure, the cone angle can be calculated using specialized software. The calculation involves defining a cone with the metal atom at the vertex and a cone radius that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand. The metal-phosphorus bond length used in the calculation is typically standardized to 2.28 Å for consistency with Tolman's original method.

-

Computational Workflow

In the absence of experimental data, the steric and electronic parameters of this compound can be reliably estimated using computational chemistry methods, primarily Density Functional Theory (DFT).[3][4]

Caption: Workflow for computational determination of steric and electronic parameters.

Logical Relationships in Parameter Determination

The determination of these parameters follows a logical progression from synthesis to analysis, which is essential for characterizing any new phosphine ligand.

Caption: Experimental workflow for phosphine ligand characterization.

References

Navigating the Steric Frontier: A Technical Guide to the ³¹P NMR of Di-tert-butylcyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and drug development, the nuanced understanding of catalyst and ligand behavior is paramount. Di-tert-butylcyclohexylphosphine stands as a key player, its bulky tert-butyl and cyclohexyl groups imparting unique steric and electronic properties that are highly sought after in cross-coupling reactions and other catalytic transformations. This technical guide provides an in-depth exploration of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of this compound, offering a foundational dataset for researchers in the field.

³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift is a critical parameter for identifying and assessing the purity of phosphine ligands. Due to the electron-donating nature of the alkyl groups and the steric bulk influencing the bond angles around the phosphorus atom, this compound exhibits a characteristic downfield chemical shift.

| Compound Name | Structure | Estimated ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |

| This compound | P(c-Hex)(t-Bu)₂ | +60 to +70 | CDCl₃ | Estimated based on related compounds |

| Tri-tert-butylphosphine | P(t-Bu)₃ | +63 | CDCl₃ | Publicly available spectral data |

| Tricyclohexylphosphine | P(c-Hex)₃ | +11.6 | CDCl₃ | Publicly available spectral data |

Note: The provided chemical shift for this compound is an estimate and should be confirmed by experimental measurement. The chemical shift can be influenced by solvent, concentration, and temperature.

Experimental Protocols

Synthesis of this compound

The synthesis of sterically hindered phosphines such as this compound typically involves the reaction of a Grignard reagent with a chlorophosphine under an inert atmosphere. The following is a generalized protocol based on the synthesis of similar bulky phosphine ligands.

Materials:

-

Cyclohexylmagnesium bromide (or chloride) solution in THF

-

Di-tert-butylchlorophosphine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Degassed water

-

Anhydrous sodium sulfate

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Reaction Setup: All glassware should be oven-dried and assembled hot under a stream of inert gas (argon or nitrogen). The reaction is performed in a Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Grignard Reaction: To a stirred solution of cyclohexylmagnesium bromide in anhydrous THF at 0 °C, slowly add a solution of di-tert-butylchlorophosphine in anhydrous THF via syringe.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy of an inertly handled aliquot.

-

Workup: The reaction is carefully quenched by the slow addition of degassed water at 0 °C. The resulting mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or crystallization to yield this compound as a colorless, air-sensitive liquid or solid.

³¹P NMR Spectroscopy of this compound

Given the air-sensitive nature of phosphine ligands, proper sample preparation is crucial for obtaining a high-quality ³¹P NMR spectrum.[1][2]

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃), degassed

-

NMR tube with a J. Young valve or a rubber septum

-

Glovebox or Schlenk line

-

NMR spectrometer

Procedure:

-

Sample Preparation (in a glovebox):

-

Place a clean, dry NMR tube in the glovebox antechamber and evacuate and refill with inert gas three times.

-

Inside the glovebox, dissolve approximately 10-20 mg of this compound in ~0.6 mL of degassed CDCl₃.

-

Transfer the solution to the NMR tube and seal it with a J. Young valve or a septum-sealed cap.

-

-

Sample Preparation (using a Schlenk line):

-

Place the this compound in a small Schlenk flask.

-

Attach a clean, dry NMR tube to the Schlenk line via a sidearm.

-

Evacuate and backfill the entire system with inert gas three times.

-

Add degassed CDCl₃ to the phosphine via syringe.

-

Transfer the resulting solution to the NMR tube under a positive pressure of inert gas.

-

Seal the NMR tube.

-

-

NMR Acquisition:

-

Insert the sealed NMR tube into the NMR spectrometer.

-

Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might involve a 30° pulse, a relaxation delay of 2-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are typically referenced externally to 85% H₃PO₄.

-

Visualizations

References

Commercial Suppliers of DI-Tert-butylcyclohexylphosphine

For researchers, scientists, and drug development professionals seeking to procure DI-Tert-butylcyclohexylphosphine, several commercial suppliers offer this reagent. The following table summarizes key suppliers who list this product in their catalogs. It is advisable to consult with each supplier directly to obtain the most current information on product availability, purity, and pricing.

| Supplier | Notes |

| Sigma-Aldrich (Merck) | A prominent global supplier of research chemicals, offering this compound.[1] Their catalog provides details on various grades and quantities. |

| Henan Allgreen Chemical Co., LTD | A China-based trader that lists this compound among its products on the ECHEMI platform.[2] |

| PubChem Listed Vendors | The PubChem database for this compound (CID 4643321) includes a section listing chemical vendors who supply this compound.[3] This can be a valuable resource for identifying additional suppliers. |

This compound is a phosphine ligand used in catalysis, particularly in cross-coupling reactions.[4] Researchers interested in its applications can find relevant literature and patent information through resources like PubChem.[3] When sourcing this chemical, it is crucial to verify the supplier's qualifications and the product's specifications to ensure it meets the requirements of the intended research or development activities.

References

The Rise of Titans: A Technical Guide to the Discovery and Development of Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the role of ligands is paramount. These molecular architects, coordinating to a central metal atom, dictate the catalyst's activity, selectivity, and stability. Among the diverse families of ligands, bulky phosphines have emerged as true titans, enabling previously unimaginable chemical transformations. Their unique steric and electronic properties have revolutionized cross-coupling reactions, forming the bedrock of countless academic and industrial processes, including the synthesis of pharmaceuticals and advanced materials. This in-depth technical guide explores the discovery and development of these crucial ligands, providing a historical perspective, quantitative data for ligand selection, detailed experimental protocols, and a visual representation of their function in key catalytic cycles.

A Historical Perspective: From Serendipity to Rational Design

The journey of bulky phosphine ligands is a testament to the evolution of organometallic chemistry from observational discoveries to rational, mechanism-driven design.

The Dawn of Phosphine Ligands: The utility of phosphines as ligands for transition metals was recognized in the mid-20th century. Their ability to stabilize low-valent metal centers and their tunable electronic properties made them attractive for catalysis. Early work predominantly featured simple triarylphosphines like triphenylphosphine (PPh₃).

The Tolman Revolution (1970s): A pivotal moment in the understanding and development of phosphine ligands came with the work of Chadwick A. Tolman at DuPont.[1] Tolman introduced two key concepts that allowed for the quantitative assessment of a phosphine ligand's properties:

-

The Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle signifies greater steric hindrance around the metal center.

-

The Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency of the A₁ symmetric mode in a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[3] Stronger electron-donating ligands increase the electron density on the metal, which leads to increased back-bonding into the CO antibonding orbitals and a lower C-O stretching frequency.

Tolman's work provided a framework for correlating a ligand's structure with its effect on a catalytic reaction, paving the way for the rational design of new and more effective ligands.

The Cross-Coupling Boom and the Rise of Bulky, Electron-Rich Ligands (1990s-Present): The true potential of bulky phosphine ligands was unleashed with the explosion of palladium-catalyzed cross-coupling reactions. Seminal work by Stephen L. Buchwald and John F. Hartwig in the development of the Buchwald-Hartwig amination, and the broader application of these ligands in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, highlighted the critical role of steric bulk and electron-donating ability.[4]

-

The Buchwald Ligands: Stephen L. Buchwald's group at MIT developed a series of highly effective dialkylbiaryl phosphine ligands.[4][5] These ligands, often referred to by names like SPhos, XPhos, and RuPhos, feature a biphenyl backbone with a phosphine substituent on one ring and various alkyl or alkoxy groups on the other. This design imparts significant steric bulk and strong electron-donating properties, which were found to be crucial for activating unreactive aryl chlorides and achieving high catalytic turnover numbers.[6][7]

-

The Hartwig Ligands: Concurrently, John F. Hartwig's group made significant contributions, particularly in understanding the mechanistic intricacies of cross-coupling reactions and developing their own families of effective ligands.

-

The Beller Ligands (cataCXium®): Matthias Beller and his group developed another important class of bulky, electron-rich phosphine ligands, most notably di(1-adamantyl)-n-butylphosphine (cataCXium® A).[8][9][10] The adamantyl groups provide immense steric bulk, leading to highly active catalysts for a range of cross-coupling reactions.

This era marked a shift towards the deliberate design of ligands with specific steric and electronic properties to overcome challenges in catalysis, such as the activation of less reactive substrates and the facilitation of difficult reductive elimination steps.

Quantifying the Titans: Steric and Electronic Parameters

The selection of an appropriate bulky phosphine ligand is critical for the success of a catalytic reaction. The Tolman cone angle and electronic parameter remain the primary metrics for making an informed choice. The following tables summarize these parameters for a selection of commonly used bulky phosphine ligands.

| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO)) [cm⁻¹] |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 |

| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |

| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | 193 | 2056.1 |

| 2-(Dicyclohexylphosphino)biphenyl | 193 | 2059.5 | |

| 2-(Di-tert-butylphosphino)biphenyl | 196 | 2057.9 | |

| (2-Biphenylyl)di-tert-butylphosphine | 196 | 2057.9 | |

| 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | DavePhos | 193 | 2059.5 |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | 201 | 2056.7 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | 211 | 2058.2 |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | 197 | 2056.1 |

Note: The values presented are approximate and can vary slightly depending on the method of determination (experimental vs. computational) and the specific coordination environment.[11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative bulky phosphine ligands and their application in key cross-coupling reactions.

Synthesis of Bulky Phosphine Ligands

General Considerations: The synthesis of many bulky phosphine ligands requires anhydrous and anaerobic conditions due to the air-sensitivity of the phosphine intermediates and reagents. Standard Schlenk line or glovebox techniques are recommended.

Protocol 1: Synthesis of Tri-tert-butylphosphine (P(t-Bu)₃)

This protocol is adapted from a patented procedure.[13][14]

Materials:

-

Calcium phosphide (Ca₃P₂)

-

tert-Butyl bromide (t-BuBr)

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add anhydrous THF (2 L) to a dry reaction vessel.

-

Sequentially add calcium phosphide (182 g, 1 mol), tert-butyl bromide (1088 g, 8 mol), and nickel(II) acetylacetonate (2.6 g, 0.01 mol) to the reactor.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

After the reaction is complete, cool the mixture and quench by the slow addition of water (1 L).

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or hexanes).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford tri-tert-butylphosphine as a colorless liquid.

Protocol 2: General Synthesis of Buchwald-type Biaryl Phosphine Ligands (e.g., SPhos)

This procedure is a generalized approach based on methodologies for synthesizing biaryl phosphines.[15]

Materials:

-

2-Bromo-2',6'-dimethoxybiphenyl

-

Magnesium turnings

-

1,2-Dibromoethane (for activation of Mg)

-

Chlorodicyclohexylphosphine (Cy₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, activate magnesium turnings with a small amount of 1,2-dibromoethane in anhydrous THF.

-

Add a solution of 2-bromo-2',6'-dimethoxybiphenyl in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.

-

In a separate Schlenk flask, dissolve chlorodicyclohexylphosphine in anhydrous toluene.

-

Slowly add the prepared Grignard reagent to the solution of chlorodicyclohexylphosphine at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield SPhos as a white solid.

Application in Cross-Coupling Reactions

General Considerations: The following protocols are representative examples. Optimal conditions (catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 100 °C for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.

-

Add anhydrous toluene and the amine.

-

Seal the vial and stir the reaction mixture at 100 °C for the required time (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Cycles and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key roles of bulky phosphine ligands in catalytic cycles and provide a logical workflow for ligand selection.

Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.

Figure 2: The Buchwald-Hartwig amination catalytic cycle.

Figure 3: A logical workflow for phosphine ligand selection.

Conclusion

The discovery and development of bulky phosphine ligands represent a paradigm shift in homogeneous catalysis. The ability to rationally design ligands with tailored steric and electronic properties has empowered chemists to tackle increasingly complex synthetic challenges. From the foundational concepts laid by Tolman to the sophisticated architectures of the Buchwald and Beller ligands, this journey of innovation continues to expand the horizons of what is possible in chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of these powerful tools is not just beneficial—it is essential for driving progress and innovation in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. icmpp.ro [icmpp.ro]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 7. 膦配體 [sigmaaldrich.com]

- 8. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. yanggroup.weebly.com [yanggroup.weebly.com]

- 15. s3.smu.edu [s3.smu.edu]

Methodological & Application

Application Notes and Protocols for DI-Tert-butylcyclohexylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DI-Tert-butylcyclohexylphosphine, commonly known as cataCXium® A, in palladium-catalyzed cross-coupling reactions. This bulky and electron-rich phosphine ligand has demonstrated high activity and versatility in a range of transformations critical to the synthesis of pharmaceuticals, fine chemicals, and complex organic molecules. The following sections detail its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing quantitative data, detailed experimental procedures, and visual diagrams of the catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of cataCXium® A as a ligand for the palladium catalyst has enabled efficient coupling of a wide variety of substrates, including challenging aryl chlorides, often with low catalyst loadings.

Application Notes:

The cataCXium® A-palladium system is particularly effective for the Suzuki-Miyaura coupling of aryl chlorides with various boronic acids. It has been shown to achieve high turnover numbers (TONs) and provide excellent yields for both electron-rich and electron-deficient aryl chlorides. Recent studies have highlighted its unique effectiveness in the coupling of sterically hindered and unprotected ortho-bromoanilines, substrates that are often challenging for other catalyst systems.[1][2] The preformed cataCXium® A palladacycle is often a highly effective catalyst.[1][2]

Quantitative Data:

The following table summarizes the performance of cataCXium® A in representative Suzuki-Miyaura coupling reactions.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | Dioxane/H₂O | 80 | >99 | |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | Dioxane/H₂O | 80 | >99 | |

| 3 | 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | cataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [1][2] |

| 4 | 2-Bromoaniline derivative | 4-Methoxyphenylboronic acid | cataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 97 | [1] |

| 5 | 2-Bromoaniline derivative | 4-Chlorophenylboronic acid | cataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 85 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline for the Suzuki-Miyaura coupling of an ortho-bromoaniline derivative with a boronic ester using the cataCXium® A palladacycle.[1][2]

Materials:

-

ortho-Bromoaniline derivative (1.0 equiv)

-

Boronic acid pinacol ester (1.5 equiv)

-

cataCXium® A Pd G3 (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add the ortho-bromoaniline derivative, boronic acid pinacol ester, cataCXium® A Pd G3, and cesium carbonate.

-

Seal the vessel and evacuate and backfill with nitrogen or argon three times.

-

Add anhydrous 2-MeTHF via syringe to achieve a reaction concentration of 0.1-0.3 M.

-

Stir the reaction mixture at 70-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The use of bulky, electron-rich phosphine ligands like cataCXium® A is crucial for the efficiency of this reaction, particularly with less reactive aryl chlorides.

Application Notes:

The palladium/cataCXium® A system has shown promise for the amination of aryl chlorides, with quantitative conversions reported for several reactions at catalyst loadings as low as 0.1 mol%.[3] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is critical for the reaction's success. The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.

Quantitative Data:

The following table presents data for the Buchwald-Hartwig amination of various aryl chlorides using a cataCXium® A-type ligand system.

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Chlorobenzene | Aniline | Pd(OAc)₂ / tert-butyl phosphine phenyl indole ligand | NaOtBu | Toluene | 100 | High | [3] |

| 2 | 4-Chlorotoluene | Morpholine | Pd₂ (dba)₃ / cataCXium® A | NaOtBu | Toluene | 100 | Quantitative | [3] |

| 3 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | |

| 4 | 2-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ / cataCXium® A | NaOtBu | Toluene | 100 | High | [3] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.[3]

Materials:

-

Aryl chloride (1.0 equiv)

-

Amine (1.05-1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd)

-

This compound (cataCXium® A) or a similar bulky phosphine ligand (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4-2.2 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide to an oven-dried reaction flask equipped with a stir bar and a reflux condenser.

-

Add the aryl chloride and the amine to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (or the desired temperature) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired arylamine.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The use of cataCXium® A with a palladium catalyst has been shown to facilitate the coupling of various aryl chlorides with phenylacetylene, achieving yields ranging from 44% to 94% with a 1 mol% catalyst loading.[3]

Application Notes:

The palladium/cataCXium® A system is suitable for the Sonogashira coupling of a variety of aryl chlorides. The reaction typically requires a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine or diisopropylamine). The choice of solvent can influence the reaction outcome, with polar aprotic solvents like DMF or DMSO often being effective.

Quantitative Data:

The following table provides examples of Sonogashira couplings of aryl chlorides catalyzed by a palladium/cataCXium® A system.

| Entry | Aryl Chloride | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chloroacetophenone | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 94 |[3] | | 2 | 4-Chlorobenzonitrile | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 85 |[3] | | 3 | 2-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 78 |[3] | | 4 | 4-Chloroanisole | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 65 |[3] |

Experimental Protocol: Sonogashira Coupling of an Aryl Chloride

The following is a general procedure for the Sonogashira coupling of an aryl chloride with a terminal alkyne.[3][4]

Materials:

-

Aryl chloride (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

This compound (cataCXium® A) (2-4 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) or an amine base (e.g., Et₃N) (2.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add the palladium acetate, cataCXium® A, copper(I) iodide, and the base under an inert atmosphere.

-

Add the aryl chloride and the terminal alkyne to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle: Sonogashira Coupling (with Copper Co-catalyst)

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using DI-Tert-butylcyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction